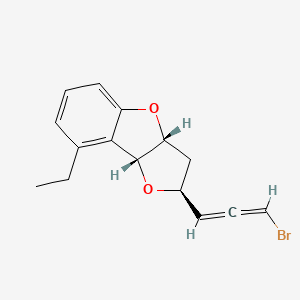
Panacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Panacene, also known as this compound, is a useful research compound. Its molecular formula is C15H15BrO2 and its molecular weight is 307.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
The total synthesis of panacene has been a subject of extensive research due to its complex structure. Several methods have been developed to synthesize this compound, highlighting the versatility and challenges in creating this compound.
- Total Synthesis Techniques :
- The first total synthesis was reported by Feldman et al. in 1982, utilizing a combination of Williamson ether synthesis and Dieckmann condensation to establish the compound's relative configuration .
- Canesi et al. (2008) developed a method involving an umpolung addition of furan to phenolic systems, which allowed for efficient construction of the this compound framework .
Biological Properties
This compound exhibits notable biological activities that have garnered attention in pharmacological research.
- Antifeedant Activity : this compound has been identified as an effective shark antifeedant, which means it deters sharks from consuming prey that contains this compound. This property is particularly relevant for understanding predator-prey interactions in marine ecosystems .
- Potential Pharmaceutical Applications : The unique structure of this compound suggests potential applications in drug development. Its ability to influence feeding behavior in marine organisms may provide insights into developing novel compounds for pest control or therapeutic agents targeting similar biological pathways.
Environmental and Ecological Significance
The ecological role of this compound extends beyond its biological properties.
Propriétés
Numéro CAS |
66389-39-7 |
|---|---|
Formule moléculaire |
C15H15BrO2 |
Poids moléculaire |
307.18 g/mol |
InChI |
InChI=1S/C15H15BrO2/c1-2-10-5-3-7-12-14(10)15-13(18-12)9-11(17-15)6-4-8-16/h3,5-8,11,13,15H,2,9H2,1H3/t4?,11-,13-,15+/m1/s1 |
Clé InChI |
SKPPEIDJGJGRGK-ISQAOBFQSA-N |
SMILES |
CCC1=C2C3C(CC(O3)C=C=CBr)OC2=CC=C1 |
SMILES isomérique |
CCC1=C2[C@@H]3[C@@H](C[C@H](O3)C=C=CBr)OC2=CC=C1 |
SMILES canonique |
CCC1=C2C3C(CC(O3)C=C=CBr)OC2=CC=C1 |
Key on ui other cas no. |
66389-39-7 |
Synonymes |
panacene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















